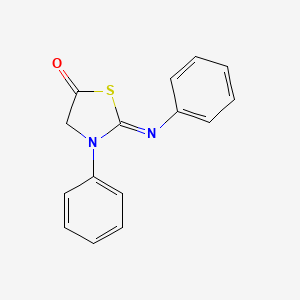
3-Phenyl-2-(phenylimino)-1,3-thiazolidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-2-(phenylimino)-1,3-thiazolidin-5-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a thiazolidinone ring with phenyl and phenylimino substituents, which contribute to its unique chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-(phenylimino)-1,3-thiazolidin-5-one typically involves the condensation of substituted thioureas with chloroacetyl chloride, followed by cyclization. One common method is the one-pot synthesis using natural deep eutectic solvents, which provides a green and efficient approach . The reaction conditions usually involve moderate temperatures and the use of catalysts to enhance the yield and selectivity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can improve the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-2-(phenylimino)-1,3-thiazolidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.
Substitution: The phenyl and phenylimino groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted derivatives depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-Phenyl-2-(phenylimino)-1,3-thiazolidin-5-one has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Phenyl-2-(phenylimino)-1,3-thiazolidin-5-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . In cancer research, the compound has been shown to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways and enzymes involved in cell growth and survival .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidin-4-one: Another member of the thiazolidinone family with similar biological activities.
2-Imino-4-thiazolidinone: Known for its antimicrobial and anticancer properties.
5-Arylidene-2-imino-4-thiazolidinone: Exhibits potent enzyme inhibitory activities.
Uniqueness
3-Phenyl-2-(phenylimino)-1,3-thiazolidin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl and phenylimino groups contribute to its enhanced stability and activity compared to other thiazolidinone derivatives .
Propiedades
Número CAS |
83507-17-9 |
|---|---|
Fórmula molecular |
C15H12N2OS |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
3-phenyl-2-phenylimino-1,3-thiazolidin-5-one |
InChI |
InChI=1S/C15H12N2OS/c18-14-11-17(13-9-5-2-6-10-13)15(19-14)16-12-7-3-1-4-8-12/h1-10H,11H2 |
Clave InChI |
RQUGDSHNOZHGDZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)SC(=NC2=CC=CC=C2)N1C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4,7-diphenyl-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B14408766.png)
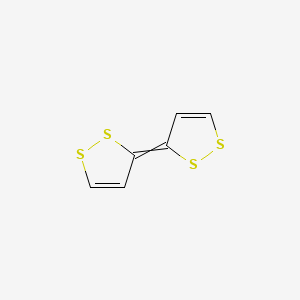
![4-[3-(Trifluoromethyl)phenyl]but-3-enoic acid](/img/structure/B14408772.png)
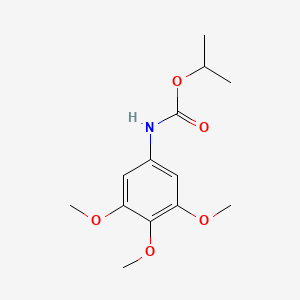
![3,3-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-1-ene-1-carbaldehyde](/img/structure/B14408780.png)

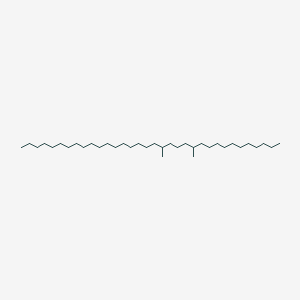
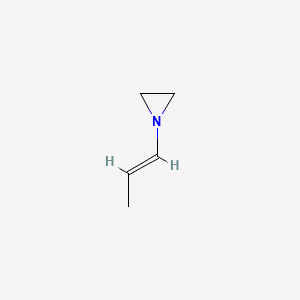

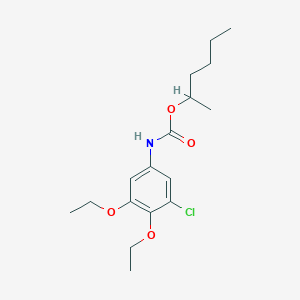
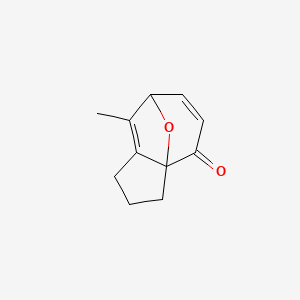
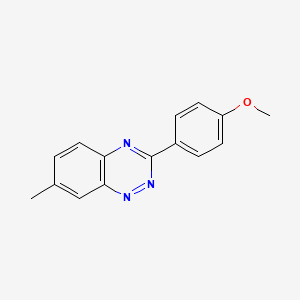
![7-Hexylidenebicyclo[4.1.0]heptane](/img/structure/B14408850.png)
![7-Oxo-8-[2-(pyridin-2-yl)hydrazinylidene]-7,8-dihydronaphthalene-2-sulfonic acid](/img/structure/B14408859.png)
